molecular formula C13H15F3N2O2 B2428196 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034577-07-4

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2428196
CAS No.: 2034577-07-4
M. Wt: 288.27
InChI Key: HZAWBZQXIPCCRM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a trifluoromethyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

The synthesis of 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with a suitable halogenated compound to introduce the pyridin-4-yloxy group.

    Introduction of the trifluoromethyl group: This step involves the reaction of the piperidinyl intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

    Final coupling reaction: The final step involves coupling the intermediate with a suitable carbonyl compound to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the pyridinyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridinyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    3,3,3-Trifluoro-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one: This compound has a similar structure but with the pyridinyl group at a different position, which may affect its chemical and biological properties.

    3,3,3-Trifluoro-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: Another similar compound with the pyridinyl group at a different position, leading to potential differences in reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,3,3-trifluoro-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)9-12(19)18-7-3-11(4-8-18)20-10-1-5-17-6-2-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWBZQXIPCCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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